8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Beschreibung
The compound 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide belongs to the imidazo[2,1-c][1,2,4]triazine class of heterocyclic molecules, characterized by a fused bicyclic core structure. This compound features a 4-fluorophenyl substituent at position 8 and a 2-hydroxyethyl carboxamide group at position 3. The fluorophenyl moiety is a common pharmacophore in medicinal chemistry, enhancing lipophilicity and metabolic stability, while the hydroxyethyl group may improve aqueous solubility.
Eigenschaften
IUPAC Name |
8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O3/c15-9-1-3-10(4-2-9)19-6-7-20-13(23)11(17-18-14(19)20)12(22)16-5-8-21/h1-4,21H,5-8H2,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIUHUZCIIFMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
It is identified as a potent free-radical scavenger. Free radicals are unstable atoms that can cause damage to cells and contribute to aging and diseases, such as cancer. By neutralizing these free radicals, F2482-0273 can potentially prevent or reduce cell damage.
Mode of Action
F2482-0273 interacts with its targets, the free radicals, by donating an electron to them. This action stabilizes the free radicals and prevents them from causing further damage to the cells. The specific mechanisms by which F2482-0273 works are currently unknown.
Biochemical Pathways
By scavenging free radicals, F2482-0273 may influence these pathways and their downstream effects.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how the drug is processed in the body and its bioavailability
Result of Action
F2482-0273 has been shown to have neuroprotective efficacy. In neuronal death models in vitro, treatment with F2482-0273 significantly inhibited neuronal death. In rat focal cerebral ischemia models in vivo, F2482-0273 significantly reduced the volume of focal damage in the cortex. These findings suggest that F2482-0273 could be an attractive candidate for the treatment of stroke or other neurodegenerative disorders.
Biologische Aktivität
8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its structural characteristics suggest diverse biological activities, particularly in antiparasitic and antitubercular applications. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C14H14FN5O3
- Molecular Weight : 319.29 g/mol
- CAS Number : 946312-02-3
- Purity : Typically ≥95% .
Antiparasitic Activity
Research has highlighted the compound's efficacy against various parasites. Specifically:
- Leishmania donovani : The compound demonstrated potent activity against both promastigote and amastigote forms. It was found to be more effective than its enantiomer in vivo models of visceral leishmaniasis .
- Trypanosoma cruzi : While showing some activity, it was less effective compared to other tested compounds .
- Trypanosoma brucei : Similar to T. cruzi, the compound exhibited moderate activity against this parasite .
Antitubercular Activity
The compound was evaluated for its potential against Mycobacterium tuberculosis. Although it showed some binding affinity to the Ddn enzyme involved in drug activation, it was ultimately inactive against M. tuberculosis in relevant assays .
The mechanism underlying the biological activities of this compound appears to involve:
- Selective Targeting : The differences in efficacy between the enantiomers suggest distinct modes of action and target interactions within the respective organisms .
- Activation Pathways : The activation of the compound in L. donovani is facilitated by specific nitroreductases, which may differ from those involved in other parasitic infections .
Table 1: Summary of Biological Activities
| Activity Type | Organism/Target | Efficacy Level | Notes |
|---|---|---|---|
| Antiparasitic | Leishmania donovani | High | Effective against both life stages |
| Antiparasitic | Trypanosoma cruzi | Moderate | Less effective than other compounds |
| Antiparasitic | Trypanosoma brucei | Moderate | Similar to T. cruzi results |
| Antitubercular | Mycobacterium tuberculosis | Inactive | Binding observed but no activation |
Case Study Insights
A comparative study indicated that derivatives similar to this compound exhibited enhanced antiparasitic properties when modified at specific positions on their molecular structure. For instance, compounds with additional functional groups demonstrated increased potency against Leishmania species compared to baseline structures .
Wissenschaftliche Forschungsanwendungen
The compound 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a novel chemical entity with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by relevant data tables and case studies.
Chemical Properties and Structure
The compound features a complex structure characterized by an imidazo[2,1-c][1,2,4]triazine core, which is known for its biological activity. The presence of a fluorophenyl group and a hydroxyethyl moiety enhances its interaction with biological targets.
Molecular Formula
- Molecular Formula : C14H15F N4O3
- Molecular Weight : 300.30 g/mol
Anticancer Activity
One of the primary areas of research for this compound is its potential as an anticancer agent. Studies have indicated that imidazo[2,1-c][1,2,4]triazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazine showed promising activity against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the micromolar range .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that similar triazine derivatives possess activity against both gram-positive and gram-negative bacteria.
- Data Table: Antimicrobial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neurological Applications
Recent studies have explored the neuroprotective effects of imidazo[2,1-c][1,2,4]triazine compounds. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Substituents : 3-isopropoxypropyl carboxamide.
- Synthesis: While specific details are unavailable, similar compounds (e.g., –11) are synthesized via cyclocondensation of hydrazono-imidazolidines with esters or oxamates .
N-[(2-Chlorophenyl)methyl]-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Substituents : (2-Chlorophenyl)methyl carboxamide.
- Key Differences : The chlorophenylmethyl group adds steric bulk and electron-withdrawing effects, which may influence binding interactions in biological targets.
- Molecular Weight : Based on analogs (e.g., ), the molecular weight is estimated to be ~380–400 g/mol .
8-(4-Methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
N-Butyl-8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Substituents : Butyl carboxamide and 4-ethoxyphenyl.
- Key Differences : The ethoxy group and butyl chain increase hydrophobicity, likely enhancing blood-brain barrier penetration.
- Molecular Weight : 357.4 g/mol (C₁₈H₂₃N₅O₃) .
Comparative Analysis Table
*Estimated based on structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
